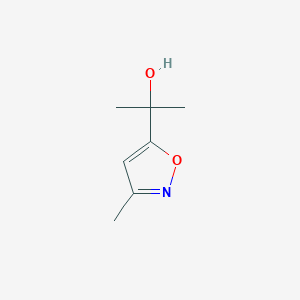

2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol

Description

Properties

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5-4-6(10-8-5)7(2,3)9/h4,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMJIQPBQXMXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups to form the oxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The oxazole ring can undergo substitution reactions where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various reagents can be used for substitution reactions, including halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-(3-Methyl-1,2-oxazol-5-yl)propan-2-ol and related compounds:

| Compound Name | Molecular Formula | Average Mass (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₁₁NO₂ | 145.17 | 3-methyl-1,2-oxazole, propan-2-ol | Hydroxyl |

| 2-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]propan-2-ol | C₁₂H₁₂ClNO₂ | 237.68 | 4-chlorophenyl, propan-2-ol | Hydroxyl, chloroarene |

| 3-(3-Methyl-1,2-oxazol-5-yl)propan-1-amine HCl | C₇H₁₃ClN₂O | 192.65 | 3-methyl-1,2-oxazole, propan-1-amine | Amine (protonated) |

| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine HCl | C₆H₁₂ClN₃O | 177.63 | 3-methyl-1,2,4-oxadiazole, propan-2-amine | Amine (protonated) |

| 3-(3-Methyl-1,2-oxazol-5-yl)propanoic acid | C₇H₉NO₃ | 155.15 | 3-methyl-1,2-oxazole, propanoic acid | Carboxylic acid |

Key Observations:

- Functional Group Influence : Replacement of the hydroxyl group with an amine (e.g., 3-(3-Methyl-1,2-oxazol-5-yl)propan-1-amine HCl) introduces basicity (pKa ~9–10), altering solubility and enabling salt formation for improved bioavailability .

- Heterocycle Variations : The 1,2,4-oxadiazole ring in 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine HCl offers greater electron-deficient character compared to 1,2-oxazole, affecting binding interactions in biological targets .

Anti-Inflammatory and Receptor-Binding Activity

- MZO-2 (Ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate) : A structurally complex derivative demonstrated potent anti-inflammatory effects in mice, inhibiting carrageenan-induced edema and contact hypersensitivity. The carbamoyl and ethanimidate groups likely enhance target engagement compared to the simpler hydroxyl group in this compound .

- Adrenoceptor Binding: Compounds like (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () show affinity for α₁-, α₂-, and β₁-adrenoceptors. The target compound’s lack of an indole or phenoxy group may limit similar receptor interactions .

Stability and Reactivity

- Oxazole vs. Oxadiazole : The 1,2-oxazole ring in the target compound is less thermally stable than 1,2,4-oxadiazoles due to reduced aromatic stabilization. This impacts storage conditions and synthetic handling .

- Hydroxyl Group Reactivity : The propan-2-ol hydroxyl group can participate in hydrogen bonding and esterification reactions, unlike the amine or carboxylic acid groups in analogs, which may undergo acylation or salt formation .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodology : Apply nonlinear regression (four-parameter logistic model) and assess goodness-of-fit via Akaike information criterion (AIC). Use bootstrap resampling to estimate confidence intervals for EC values .

Safety & Handling

Q. What precautions are critical when handling this compound?

- Methodology : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation (H332). Store at 2–8°C in airtight containers to prevent moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.